Cas no 921784-85-2 (N-(3-cyano-4,5-dimethylthiophen-2-yl)-7-ethoxy-1-benzofuran-2-carboxamide)

N-(3-cyano-4,5-dimethylthiophen-2-yl)-7-ethoxy-1-benzofuran-2-carboxamide is a specialized heterocyclic compound featuring a benzofuran-thiophene hybrid structure. Its molecular design incorporates a cyano group and ethoxy substitution, enhancing its potential as an intermediate in pharmaceutical and agrochemical synthesis. The presence of electron-withdrawing and donating moieties contributes to its reactivity, making it suitable for further functionalization in medicinal chemistry applications. The compound’s rigid fused-ring system may offer stability and selectivity in target interactions. Its structural complexity allows for exploration in drug discovery, particularly in kinase inhibition or enzyme modulation studies. Careful handling is advised due to its reactive functional groups.
N-(3-cyano-4,5-dimethylthiophen-2-yl)-7-ethoxy-1-benzofuran-2-carboxamide structure
921784-85-2 structure
Product Name:N-(3-cyano-4,5-dimethylthiophen-2-yl)-7-ethoxy-1-benzofuran-2-carboxamide
CAS No:921784-85-2
MF:C18H16N2O3S
MW:340.396243095398
CID:5762964
PubChem ID:40946631
Update Time:2025-05-24

N-(3-cyano-4,5-dimethylthiophen-2-yl)-7-ethoxy-1-benzofuran-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • AKOS024633707
    • N-(3-cyano-4,5-dimethylthiophen-2-yl)-7-ethoxybenzofuran-2-carboxamide
    • CCG-351220
    • F2265-1111
    • N-(3-cyano-4,5-dimethylthiophen-2-yl)-7-ethoxy-1-benzofuran-2-carboxamide
    • 921784-85-2
    • Inchi: 1S/C18H16N2O3S/c1-4-22-14-7-5-6-12-8-15(23-16(12)14)17(21)20-18-13(9-19)10(2)11(3)24-18/h5-8H,4H2,1-3H3,(H,20,21)
    • InChI Key: WDKAISYXYAVWAV-UHFFFAOYSA-N
    • SMILES: S1C(C)=C(C)C(C#N)=C1NC(C1=CC2C=CC=C(C=2O1)OCC)=O

Computed Properties

  • Exact Mass: 340.08816355g/mol
  • Monoisotopic Mass: 340.08816355g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 520
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.9
  • Topological Polar Surface Area: 104Ų

N-(3-cyano-4,5-dimethylthiophen-2-yl)-7-ethoxy-1-benzofuran-2-carboxamide Pricemore >>

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Additional information on N-(3-cyano-4,5-dimethylthiophen-2-yl)-7-ethoxy-1-benzofuran-2-carboxamide

Compound CAS No 921784-85-2: N-(3-cyano-4,5-dimethylthiophen-2-yl)-7-ethoxy-1-benzofuran-2-carboxamide

The compound with CAS No 921784-85-2, known as N-(3-cyano-4,5-dimethylthiophen-2-yl)-7-ethoxy-1-benzofuran-2-carboxamide, is a highly specialized organic molecule with unique structural and functional properties. This compound belongs to the class of benzofuran derivatives, which have garnered significant attention in recent years due to their diverse applications in pharmaceuticals, agrochemicals, and materials science. The molecule's structure is characterized by a benzofuran ring system substituted with an ethoxy group at the 7-position and a carboxamide group attached to a thiophene moiety at the 2-position. The thiophene ring itself is further substituted with a cyano group and two methyl groups at the 3-, 4-, and 5 positions, respectively.

Recent studies have highlighted the potential of this compound as a promising candidate in drug discovery. Its unique combination of functional groups makes it an ideal scaffold for exploring bioactive molecules. For instance, the benzofuran core is known for its ability to interact with various biological targets, including enzymes and receptors, due to its aromaticity and electron-donating properties. The ethoxy group at the 7-position introduces additional electronic effects, enhancing the molecule's solubility and bioavailability. Meanwhile, the carboxamide group provides a site for further functionalization, enabling the creation of bioisosteres or prodrugs.

The thiophene moiety in this compound plays a crucial role in modulating its electronic properties. The presence of a cyano group at the 3-position imparts electron-withdrawing effects, which can influence the molecule's reactivity and stability. Additionally, the two methyl groups at the 4 and 5 positions contribute to steric bulk, potentially affecting the molecule's conformational flexibility and interactions with biological systems. These structural features collectively make this compound a versatile building block for exploring novel therapeutic agents.

From a synthetic standpoint, this compound can be prepared through a multi-step process involving advanced organic chemistry techniques such as Suzuki couplings, Friedel-Crafts acylations, and amide bond formations. The synthesis strategy typically involves constructing the benzofuran ring first before appending the substituents at specific positions. Researchers have reported efficient methods for synthesizing similar benzofuran derivatives using microwave-assisted reactions or catalytic systems, which could be adapted for this compound.

In terms of applications, N-(3-cyano-4,5-dimethylthiophen-2-yl)-7-ethoxy-1-benzofuran-2-carboxamide has shown potential in several areas. In pharmacology, it has been investigated as a lead compound for developing anti-inflammatory agents due to its ability to inhibit COX enzymes. Additionally, its electronic properties make it a candidate for use in organic electronics, particularly in light-emitting diodes (LEDs) or photovoltaic devices. Recent research has also explored its role as a ligand in metalloenzyme mimics or catalysts.

The compound's stability under various conditions has been thoroughly examined in recent studies. It has been found to exhibit good thermal stability up to temperatures of around 150°C before decomposition occurs. In aqueous solutions at neutral pH levels, it demonstrates moderate hydrolytic stability but shows increased degradation under acidic or basic conditions due to hydrolysis of the amide bond.

From an environmental perspective, understanding the fate and transport of this compound is critical for assessing its potential impact on ecosystems. Studies indicate that it has low aqueous solubility but significant lipophilicity due to its aromatic structure and non-polar substituents like methyl groups. This suggests that it may accumulate in lipid-rich tissues if exposed through ingestion or absorption.

In conclusion,N-(3-cyano-4,5-dimethylthiophen_yl)-7_ethoxy_1_benzofuran_2_carboxamide (CAS No:921784_85_2) represents an intriguing molecule with diverse applications across multiple fields. Its unique structural features provide opportunities for further research into novel drug development strategies while also offering potential uses in advanced materials science applications.

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